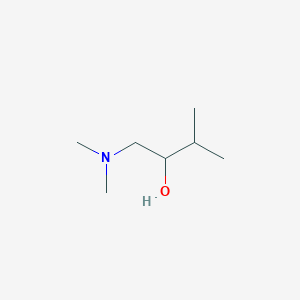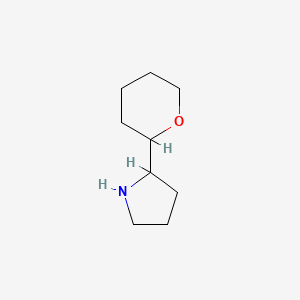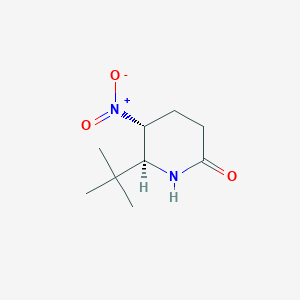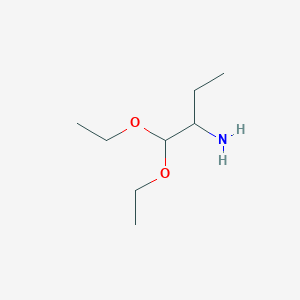
1-(Dimethylamino)-3-methylbutan-2-ol
Übersicht
Beschreibung
“1-(Dimethylamino)-3-methylbutan-2-ol” is a chemical compound. It is a potent protector against mechlorethamine cytotoxicity and inhibitor of choline uptake .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a stereospecific synthesis of (-) (2s,3s)-1-dimethylamino-3- (3 …) involves the use of S- (+)-l,l-dimethylamino-2-methyl pentan-3-one (V) and aqueous sodium hydroxide solution .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various techniques. For instance, the molecular electron density theory (MEDT) was employed to examine the [4 + 2] cycloaddition reaction between (E)-N-((dimethylamino)methylene)benzothioamide (1) and (S)-3-acryloyl-4-phenyloxazolidin-2-one (2) at the B3LYP/6-311++G(d,p) design level .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, Dimethylaminopropylamine (DMAPA) is a diamine used in the preparation of some surfactants, such as cocamidopropyl betaine which is an ingredient in many personal care products including soaps, shampoos, and cosmetics .Wissenschaftliche Forschungsanwendungen
Analgesic and Diuretic Effects
Research on related compounds such as 1-dimethylamino-3-cyano-3-phenyl-4-methyl-hexane HCl (Z-4) and 1-dimethylamino-2-phenyl-3-methyl-pentane HCl (Z-134) has shown significant analgesic-potentiating efficacies and diuretic activity in animal studies (Chen, 1956). These findings suggest that 1-(Dimethylamino)-3-methylbutan-2-ol, with its similar dimethylamino group, could be explored for potential analgesic or diuretic applications in biomedical research.
Host Plant Interactions in Agriculture
Studies on host fruit volatiles attractive to various fly species, such as the identification of compounds from snowberry (Symphoricarpos albus) attractive to Rhagoletis zephyria flies, involve analyzing complex mixtures containing compounds like 3-methylbutan-1-ol (Cha et al., 2017). Research in this area could benefit from understanding the roles and mechanisms of similar compounds, including this compound, in influencing insect behavior and host plant interactions, which is crucial for developing pest management strategies in agriculture.
Environmental Toxicology and Safety
The evaluation of chemicals like methyl formate and 2-methylbutane for genotoxicity using micronucleus induction in male mice bone marrow cells provides insights into the safety and environmental impact of various substances (Kim et al., 2010). Investigating this compound in similar toxicological studies could help assess its environmental and health safety profiles, contributing to safer chemical handling and regulatory compliance.
Wirkmechanismus
Target of Action
The primary target of 1-(Dimethylamino)-3-methylbutan-2-ol is Acetylcholinesterase . Acetylcholinesterase is an enzyme that terminates signal transduction at the neuromuscular junction by rapid hydrolysis of the acetylcholine released into the synaptic cleft . It also plays a role in neuronal apoptosis .
Mode of Action
It’s known that the interaction of similar compounds with acetylcholinesterase leads to the termination of signal transduction at the neuromuscular junction .
Biochemical Pathways
It’s known that the compound belongs to the class of organic compounds known as 1-hydroxy-4-unsubstituted benzenoids . These are phenols that are unsubstituted at the 4-position .
Result of Action
It’s known that the compound’s action results in the termination of signal transduction at the neuromuscular junction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as solvent polarity and viscosity, rate of solvent relaxation, probe conformational changes, rigidity of the local environment, internal charge transfer, proton transfer and excited state reactions, probe-probe interactions, and changes in radiative and non-radiative decay rates can affect the fluorescence emission spectra and quantum yields of the compound .
Safety and Hazards
The safety data sheet for a similar compound, 1-Dimethylamino-2-propanol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, has acute oral toxicity, causes skin corrosion/irritation, and serious eye damage/eye irritation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(dimethylamino)-3-methylbutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-6(2)7(9)5-8(3)4/h6-7,9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVDIJPAUMTOMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1533077-04-1 | |
| Record name | 1-(dimethylamino)-3-methylbutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2-Bromoethoxy)methyl]cyclopentane](/img/structure/B3242680.png)












